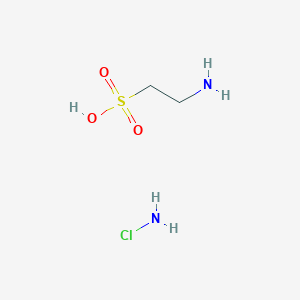
11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-keto-prostaglandin E2 is a metabolite of prostaglandin E2, formed by the action of 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various biological processes, including inflammation and carcinogenesis. It is known for its ability to activate specific receptors and pathways, influencing cellular functions and disease progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
15-keto-prostaglandin E2 is synthesized from prostaglandin E2 through the oxidation of the 15-hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase. The reaction conditions typically involve the presence of NAD+ as a cofactor .
Industrial Production Methods
Industrial production of 15-keto-prostaglandin E2 involves large-scale enzymatic reactions using 15-hydroxyprostaglandin dehydrogenase. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled conditions to maintain the activity of the enzyme and the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
15-keto-prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The primary reaction involves the oxidation of prostaglandin E2 to form 15-keto-prostaglandin E2.
Reduction: It can be reduced back to prostaglandin E2 under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: NAD+ is a common cofactor used in the oxidation reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
15-keto-prostaglandin E2 has numerous applications in scientific research, including:
Chemistry: It is used as a reference compound in studies involving prostaglandins and their metabolites.
Biology: The compound is studied for its role in cellular signaling and regulation of biological processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in inflammation and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various assays.
Wirkmechanismus
15-keto-prostaglandin E2 exerts its effects by activating specific receptors and pathways. It binds to peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing gene expression and cellular functions . The compound also interacts with other molecular targets, such as signal transducer and activator of transcription 3 (STAT3), modulating its activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E2: The precursor of 15-keto-prostaglandin E2, involved in various physiological processes.
13,14-dihydro-15-keto-prostaglandin E2: A similar compound lacking the α,β-unsaturated carbonyl moiety, which affects its biological activity.
Uniqueness
15-keto-prostaglandin E2 is unique due to its specific interactions with PPAR-γ and STAT3, which are not observed with other similar compounds. Its ability to modulate these pathways makes it a valuable compound in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-[3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865287 |
Source


|
| Record name | 11-Hydroxy-9,15-dioxoprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)


![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)


![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)


